![molecular formula C18H17ClFN3O2 B1423395 3-(2-氯-6-氟苄基)-4-羟基-1-[3-(1H-咪唑-1-基)丙基]-2(1H)-吡啶酮 CAS No. 477869-81-1](/img/structure/B1423395.png)

3-(2-氯-6-氟苄基)-4-羟基-1-[3-(1H-咪唑-1-基)丙基]-2(1H)-吡啶酮

描述

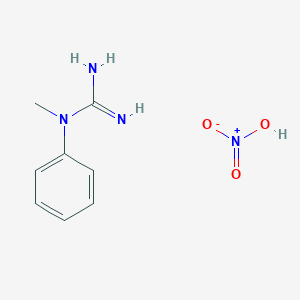

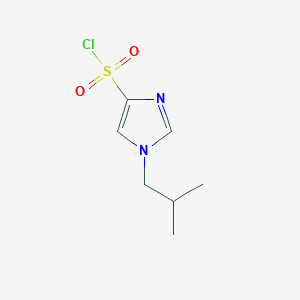

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl (C=O) group at one of the positions. The presence of fluorine and chlorine atoms indicates that it’s a halogenated compound, which could influence its reactivity and biological activity.

Molecular Structure Analysis

The imidazole ring is planar and aromatic, with two nitrogen atoms that can bear a hydrogen atom . The pyridinone group is also planar and aromatic. The overall structure of the compound would be influenced by these rings and the attached groups.Chemical Reactions Analysis

Imidazole rings are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the halogens might make the benzyl group susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the compound would be influenced by the other groups present in the molecule.科学研究应用

Antimicrobial Activity

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound, with its imidazole ring, can be explored for its potential to inhibit the growth of various bacteria and fungi. Research has shown that imidazole-containing compounds can be effective against strains like Staphylococcus aureus and Candida albicans, which are common pathogens responsible for hospital-acquired infections .

Anticancer Properties

The structural framework of imidazole is present in many anticancer agents. The compound could be investigated for its ability to act on cancerous cells by interfering with cell division or inhibiting key enzymes involved in tumor growth and metastasis. Its efficacy could be compared with existing chemotherapy drugs to assess its potential as a novel anticancer agent .

Anti-inflammatory Uses

Imidazole derivatives have been reported to exhibit anti-inflammatory effects. This compound could be studied for its effectiveness in reducing inflammation, potentially by inhibiting the synthesis of pro-inflammatory cytokines or through the modulation of inflammatory pathways. It could be a candidate for the treatment of chronic inflammatory diseases .

Antidiabetic Activity

Some imidazole derivatives have shown promise in the treatment of diabetes. The subject compound could be researched for its ability to regulate blood sugar levels, possibly by affecting insulin release or insulin receptor sensitivity. It might also inhibit enzymes that are involved in carbohydrate metabolism .

Larvicidal and Antiparasitic Effects

The compound’s imidazole core may confer larvicidal properties, making it useful in controlling mosquito populations and preventing the spread of diseases like malaria and dengue. Additionally, it could be tested for antiparasitic activity against organisms causing diseases such as leishmaniasis and trypanosomiasis .

Neuroprotective Potential

Imidazole compounds have been associated with neuroprotective effects. This particular compound could be explored for its ability to protect neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries. It might work by modulating neurotransmitter systems or protecting against oxidative stress .

属性

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O2/c19-15-3-1-4-16(20)13(15)11-14-17(24)5-9-23(18(14)25)8-2-7-22-10-6-21-12-22/h1,3-6,9-10,12,24H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBYJAJQJKGSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCCN3C=CN=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)

![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)

![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)